molecular formula C18H14FN3 B2736204 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-56-7

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2736204
CAS No.: 1030102-56-7
M. Wt: 291.329
InChI Key: UUOCHNFOSPGUOC-UHFFFAOYSA-N
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Description

8-Ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline scaffold. The ethyl group at position 8 and the 4-fluorophenyl substituent at position 3 contribute to its unique physicochemical and biological properties. The introduction of fluorine and alkyl groups often enhances metabolic stability and target binding affinity, making this compound a promising candidate for further therapeutic exploration.

Properties

IUPAC Name

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3/c1-2-11-3-8-16-14(9-11)18-15(10-20-16)17(21-22-18)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOCHNFOSPGUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a 4-fluorophenylhydrazine derivative, which is then reacted with an ethyl-substituted quinoline precursor. The cyclization reaction is often facilitated by the use of catalysts such as transition metals or acidic conditions to promote the formation of the pyrazolo ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Applications

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has shown promising anticancer properties through various mechanisms:

  • Induction of Apoptosis : The compound has been observed to trigger apoptosis in several cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in various models.

Mechanism of Action :

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : Reduces NO production, leading to decreased inflammatory responses.
  • Inhibition of Cyclooxygenase-2 (COX-2) : This action results in lower levels of inflammatory prostaglandins.

Case Study: Inhibition of NO Production

In experimental studies, derivatives similar to this compound showed IC50 values comparable to established anti-inflammatory drugs:

  • Compound A : IC50 = 0.39 μM
  • Compound B : IC50 = 0.45 μM
  • Compound C : IC50 = 0.50 μM

These findings highlight the potential for structural modifications to enhance anti-inflammatory efficacy while minimizing cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl rings significantly influence the biological activity of the compound. Electron-withdrawing groups such as fluorine enhance activity, while bulky substituents may hinder it due to steric effects.

Mechanism of Action

The mechanism of action of 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, or pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Alkyl/Fluoro Substituents: Amino groups (e.g., in 2i and 42) enhance interactions with polar enzyme active sites, contributing to anti-inflammatory and β-glucuronidase inhibitory activities . In contrast, the ethyl and fluorophenyl groups in the target compound likely improve lipophilicity and membrane permeability.
  • Positional Effects : Fluorine at position 8 (as in and ) may enhance metabolic stability compared to ethyl, but reduce solubility.

Physicochemical Properties

Critical physicochemical parameters influence drug-likeness and bioavailability:

Compound Name Molecular Weight logP logSw (Solubility) Polar Surface Area (Ų) Reference
8-Ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline ~381.45 (estimated) ~6.58 -5.81 22.71
3-(4-Ethylphenyl)-8-fluoro-1-phenyl analog 367.42 6.16 -5.78 22.71
3-Amino-4-(4-fluorophenylamino) analog (42) ~350.38 3.82* -4.50* 75.89*
2i (4-hydroxyphenylamino derivative) ~349.38 3.50* -4.20* 95.70*

Key Observations :

  • Lipophilicity : The target compound’s higher logP (~6.58 vs. 3.82 in 42) suggests greater membrane permeability but lower aqueous solubility (logSw = -5.81) .

Mechanism of Action and Therapeutic Potential

  • Anti-Inflammatory Activity: Derivatives with amino and hydroxyl groups (e.g., 2i, 2m) inhibit NO production by suppressing iNOS and COX-2 expression . The target compound’s ethyl and fluorophenyl groups may modulate similar pathways but require empirical validation.
  • Enzyme Inhibition : Compound 42’s pH-dependent β-glucuronidase inhibition highlights the role of protonation states in activity, a factor less relevant to the target compound’s alkylated structure .
  • Anticancer Potential: Pyrazolo[4,3-c]quinolines with halogen or methyl groups (e.g., ) show topoisomerase inhibition, suggesting the target compound’s ethyl group could be explored in oncology .

Biological Activity

8-Ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H15FN2\text{C}_{16}\text{H}_{15}\text{FN}_{2}

The synthesis of this compound typically involves a multistep process starting from readily available precursors. The synthetic pathway may include the formation of pyrazole derivatives followed by cyclization to form the quinoline structure. Various methodologies have been reported in literature, including the use of halogenation and condensation reactions to yield high-purity products .

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinolines exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown potent activity against various bacterial strains. One study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

CompoundMIC (μg/mL)Activity Type
This compound0.22Bactericidal
Other Derivative A0.25Bactericidal
Other Derivative B0.30Bactericidal

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. Specific mechanisms include the inhibition of key kinases involved in cell cycle regulation and apoptosis .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazoloquinoline derivatives, including this compound, revealed that these compounds significantly inhibited biofilm formation in pathogenic bacteria. This is particularly relevant for treating chronic infections where biofilms are prevalent .
  • Case Study on Cancer Cell Lines : Another research effort assessed the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of Biofilm Formation : By interfering with quorum sensing mechanisms in bacteria, it prevents biofilm establishment and promotes susceptibility to antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : Two primary approaches are documented:

  • Condensation Reactions : Starting from 2,4-dichloroquinoline-3-carbonitrile, sequential substitutions with ethylamine and fluorophenyl-containing reagents yield the target compound. This route emphasizes regioselectivity control using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Electrochemical Synthesis : An undivided cell with graphite and platinum electrodes, using tetrabutylammonium tetrafluoroborate (TBATFB) as the electrolyte, enables dehydrogenative cyclization of hydrazone precursors. This method avoids metal catalysts and achieves moderate yields (30–80%) .
    • Key Characterization : Confirmation of structure via 1H NMR^1 \text{H NMR} (e.g., δ 2.16 ppm for ethyl-CH3_3, δ 7.24–8.47 ppm for fluorophenyl protons) and IR (N-H stretching at ~3434 cm1^{-1}) .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve substituent positions (e.g., ethyl group at C8, fluorophenyl at C3). Fluorine-induced splitting patterns in aromatic regions confirm para-substitution .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) validates bond angles and planarity of the pyrazoloquinoline core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 324–363) and fragmentation patterns align with calculated molecular weights .

Advanced Research Questions

Q. What role does the 4-fluorophenyl substituent play in modulating biological activity?

  • Mechanistic Insight : Fluorine enhances lipophilicity and metabolic stability via reduced CYP450-mediated oxidation. The electronegative fluorine atom also influences π-π stacking interactions with target proteins (e.g., kinase ATP-binding pockets), as observed in fluorinated quinoline analogs .
  • Structure-Activity Relationship (SAR) : Comparative studies show that para-fluorophenyl derivatives exhibit higher binding affinity than ortho/meta isomers in enzyme inhibition assays .

Q. How can researchers reconcile discrepancies in reaction yields for pyrazoloquinoline syntheses?

  • Data Contradiction Analysis :

  • Variable Catalysts : Electrochemical methods (yield: 30–80%) vs. transition metal-catalyzed routes (yield: 50–90%) highlight the trade-off between scalability and purity.
  • Solvent Effects : Polar solvents (e.g., DMF) improve solubility but may promote side reactions (e.g., hydrolysis of nitrile intermediates), necessitating optimization .
    • Recommendation : Use design of experiments (DoE) to systematically evaluate temperature, solvent, and catalyst combinations.

Q. What computational strategies are used to predict the pharmacokinetic properties of this compound?

  • Methodological Approach :

  • Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., PARP-1) using force fields like AMBER or CHARMM.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CNS permeability, and CYP450 inhibition. The ethyl group enhances blood-brain barrier penetration, while fluorophenyl reduces plasma protein binding .

Experimental Design Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Key Parameters :

  • Temperature Control : Maintain 80–100°C for condensation reactions to avoid byproduct formation .
  • Electrochemical Cell Design : Adjust electrode surface area and current density to improve cyclization efficiency .
    • Quality Control : Monitor reaction progress via TLC (Rf_f ~0.86–0.95 in ethyl acetate/hexane) and HPLC purity checks (>95%) .

Q. What are the challenges in synthesizing analogs with alternative substituents (e.g., NH2_2, CF3_3)?

  • Synthetic Hurdles :

  • Amino Group Instability : NH2_2-substituted intermediates require inert atmospheres to prevent oxidation .
  • Trifluoromethyl Incorporation : Use of CF3_3-containing aldehydes in cyclization reactions may require high-pressure conditions .
    • Workflow Solution : Protect reactive groups (e.g., Boc for NH2_2) and employ fluorinated building blocks (e.g., trifluoroacetaldehyde) .

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